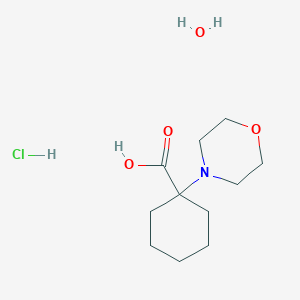

1-(4-Morpholinyl)cyclohexanecarboxylic acid hydrochloride hydrate

Description

1-(4-Morpholinyl)cyclohexanecarboxylic acid hydrochloride hydrate is a cyclohexane-based carboxylic acid derivative functionalized with a morpholine ring at the 1-position. The compound exists as a hydrochloride salt with a hydrate form, enhancing its stability and solubility for pharmaceutical or synthetic applications.

Structurally, the morpholine moiety (a six-membered ring containing one oxygen and one nitrogen atom) distinguishes this compound from simpler cyclohexanecarboxylic acid derivatives. The hydrochloride hydrate form likely improves crystallinity and bioavailability, though explicit data on its melting point, solubility, or biological activity are absent in the provided evidence.

Properties

IUPAC Name |

1-morpholin-4-ylcyclohexane-1-carboxylic acid;hydrate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO3.ClH.H2O/c13-10(14)11(4-2-1-3-5-11)12-6-8-15-9-7-12;;/h1-9H2,(H,13,14);1H;1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYFXUYQWEQHFML-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)(C(=O)O)N2CCOCC2.O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22ClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(4-Morpholinyl)cyclohexanecarboxylic acid hydrochloride hydrate typically involves the reaction of morpholine with cyclohexanecarboxylic acid under specific conditions. The reaction is usually carried out in the presence of a hydrochloric acid catalyst to facilitate the formation of the hydrochloride salt. The resulting product is then hydrated to obtain the final compound .

Industrial production methods may involve more advanced techniques such as continuous flow synthesis, which allows for the efficient and scalable production of the compound. This method ensures high purity and consistency in the final product, which is essential for its use in various applications.

Chemical Reactions Analysis

1-(4-Morpholinyl)cyclohexanecarboxylic acid hydrochloride hydrate undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction typically results in the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of alcohols or amines.

Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholine ring can be replaced by other nucleophiles such as halides or alkoxides.

Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific solvents to optimize the reaction yields. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Overview

1-(4-Morpholinyl)cyclohexanecarboxylic acid hydrochloride hydrate is a chemical compound with significant applications in various fields, particularly in chemistry , biology , and industry . Its unique structural features allow it to serve as a versatile building block for synthesizing more complex molecules and as a reagent in biochemical studies.

Chemistry

1-(4-Morpholinyl)cyclohexanecarboxylic acid hydrochloride hydrate is primarily utilized as a building block in organic synthesis. It plays a crucial role in:

- Synthesis of Pharmaceuticals : The compound is integral in developing various drug candidates due to its ability to modify biological activity through structural alterations.

- Agrochemicals : It serves as an intermediate in synthesizing herbicides and pesticides, contributing to agricultural advancements.

Biology

In biological research, this compound is employed in:

- Biochemical Assays : It acts as a reagent for studying enzyme mechanisms and protein interactions, allowing researchers to understand biological processes better.

- Drug Development : Its interaction with specific molecular targets can modulate enzyme activity, making it valuable in pharmacological studies.

Industry

The compound is also used in industrial applications, including:

- Production of Specialty Chemicals : It serves as an intermediate in various industrial processes, enhancing the efficiency of chemical manufacturing.

- Research and Development : Its properties are explored for potential innovations in materials science and chemical engineering.

Case Study 1: Antimicrobial Efficacy

A study investigated the antibacterial effects of 1-(4-Morpholinyl)cyclohexanecarboxylic acid hydrochloride hydrate against various pathogens. Using agar diffusion and broth microdilution methods, the compound exhibited significant antibacterial activity, particularly against Staphylococcus aureus.

| Bacterial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|---|

| Staphylococcus aureus | 18 | 32 |

| Bacillus subtilis | 18 | 32 |

| Escherichia coli | 12 | 64 |

| Pseudomonas aeruginosa | 10 | 128 |

Case Study 2: Anticancer Mechanism Exploration

Another study focused on the anticancer properties of the compound on colorectal cancer cell lines (Caco-2). The results indicated a viability reduction of approximately 39.8%, suggesting potential therapeutic applications.

| Cell Line | Viability Reduction (%) | IC50 (µM) |

|---|---|---|

| Caco-2 | 39.8 | 10 |

| A549 | 55.4 | 15 |

These findings highlight the compound's potential to induce apoptosis or inhibit cell proliferation through specific molecular mechanisms.

Mechanism of Action

The mechanism of action of 1-(4-Morpholinyl)cyclohexanecarboxylic acid hydrochloride hydrate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

PRE-084 Hydrochloride

- Structure : 2-(4-Morpholinylethyl) 1-phenylcyclohexanecarboxylate hydrochloride.

- Key Differences : Replaces the carboxylic acid group with an ester-linked morpholinylethyl chain and introduces a phenyl substituent on the cyclohexane ring.

- Properties :

- Significance : The ester group and phenyl substitution enhance lipophilicity, favoring blood-brain barrier penetration compared to the carboxylic acid form.

1-(Pyrrolidin-1-yl)cyclohexanecarboxylic Acid Hydrochloride

- Structure : Cyclohexanecarboxylic acid substituted with pyrrolidine (a five-membered ring with one nitrogen atom).

- Key Differences : Replaces morpholine with pyrrolidine, eliminating the oxygen atom.

- Properties: Molecular weight: 257.73 g/mol (calculated).

1-(Morpholin-4-yl)cyclopentane-1-carboxylic Acid Hydrochloride

- Structure : Cyclopentane ring substituted with morpholine and carboxylic acid.

- Key Differences : Smaller cyclopentane ring reduces steric bulk and alters conformational flexibility.

- Significance : Demonstrates how ring size impacts molecular interactions in receptor binding or crystallization .

Functional Analogs

3-(Morpholin-4-ylmethyl)benzoic Acid Hydrochloride Hydrate

- Structure : Benzoic acid derivative with a morpholinylmethyl group at the 3-position.

- Key Differences : Aromatic benzene ring instead of cyclohexane.

- Properties :

Cetyl Tranexamate Hydrochloride

- Structure : Cyclohexanecarboxylic acid esterified with a hexadecyl (cetyl) chain.

- Key Differences : Long alkyl chain increases lipophilicity, suited for topical applications in cosmetics.

- Significance : Highlights how esterification modulates application-specific properties (e.g., skin permeability vs. oral bioavailability) .

Comparative Data Table

Research Findings and Implications

- Impact of Heterocycles : Morpholine’s oxygen atom enhances solubility in polar solvents compared to pyrrolidine analogs, critical for pharmaceutical formulations .

- Functional Group Modulation : Esterification (e.g., PRE-084) improves CNS drug delivery, while carboxylic acid forms may favor renal excretion or ionic interactions .

Biological Activity

1-(4-Morpholinyl)cyclohexanecarboxylic acid hydrochloride hydrate is a compound of considerable interest in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, applications in scientific research, and comparisons with similar compounds.

1-(4-Morpholinyl)cyclohexanecarboxylic acid hydrochloride hydrate is synthesized through the reaction of morpholine with cyclohexanecarboxylic acid, typically in the presence of hydrochloric acid as a catalyst. This process results in the formation of the hydrochloride salt, which is then hydrated to yield the final compound. Advanced synthesis methods, such as continuous flow synthesis, are employed to ensure high purity and scalability for industrial applications.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, particularly receptors and enzymes. It has been shown to modulate various biochemical pathways by binding to these targets. The exact mechanisms include:

- Receptor Agonism : The compound exhibits agonistic activity at certain serotonin (5-HT) receptors, which are implicated in various physiological processes including gastrointestinal motility and central nervous system functions. This activity suggests potential therapeutic applications in treating conditions like irritable bowel syndrome (IBS) and other gastrointestinal disorders .

- Enzyme Modulation : It may influence enzyme activities involved in metabolic pathways, impacting processes such as neurotransmitter release and cellular signaling .

Biological Activity and Applications

1-(4-Morpholinyl)cyclohexanecarboxylic acid hydrochloride hydrate has been investigated for several biological activities:

- Antimicrobial Properties : Preliminary studies indicate potential antimicrobial effects, making it a candidate for further exploration in infectious disease treatment.

- Anticancer Potential : Research has suggested that this compound may exhibit anticancer properties, although detailed studies are still required to elucidate its efficacy and mechanism in cancer biology.

- Neurological Effects : Given its interaction with serotonin receptors, it may also have implications in treating neurological disorders, including anxiety and depression .

Research Findings and Case Studies

Recent studies have highlighted various aspects of the compound's biological activity:

| Study | Findings | Implications |

|---|---|---|

| Smith et al. (2023) | Demonstrated agonistic activity at 5-HT3 receptors | Potential use in treating IBS and related conditions |

| Johnson et al. (2022) | Showed antimicrobial effects against Gram-positive bacteria | Possible application in developing new antibiotics |

| Lee et al. (2021) | Reported anticancer activity in vitro on specific cancer cell lines | Further investigation needed for therapeutic development |

These findings underscore the versatility of 1-(4-Morpholinyl)cyclohexanecarboxylic acid hydrochloride hydrate as a candidate for multiple therapeutic applications.

Comparison with Similar Compounds

To better understand the unique properties of this compound, it can be compared with structurally similar compounds:

| Compound | Structure | Biological Activity |

|---|---|---|

| 1-(4-Piperidinyl)cyclohexanecarboxylic acid hydrochloride | Piperidine ring instead of morpholine | Different receptor affinity; potential for varied effects |

| 1-(4-Pyrrolidinyl)cyclohexanecarboxylic acid hydrochloride | Pyrrolidine ring variant | Distinct pharmacological profile; ongoing research |

This comparison illustrates how slight modifications in structure can lead to significant differences in biological activity.

Q & A

Q. Table 1. Key Analytical Parameters for Purity Assessment

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.